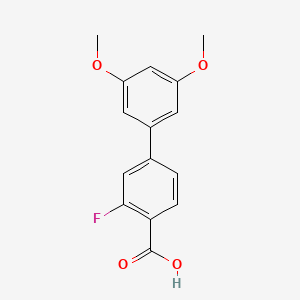

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid

Descripción general

Descripción

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C15H13FO4 and its molecular weight is 276.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Related compounds such as sinapic acid have been shown to interact with enzymes like endo-1,4-beta-xylanase .

Mode of Action

Related compounds such as 4-alkoxy-3,5-dimethoxy-substituted phenethylamines and amphetamines are reported to interact with key monoamine targets, including serotonergic 5-ht 1a, 5-ht 2a, and 5-ht 2c, adrenergic α 1a and α 2a, and dopaminergic d 2 receptors .

Biochemical Pathways

Related compounds are known to be involved in the protocatechuate (pca) 4,5-cleavage pathway, which is a key catabolic route for the degradation of various aromatic compounds .

Result of Action

Related compounds are known to interact with various receptors, leading to changes in cellular signaling .

Action Environment

The success of related reactions such as the suzuki–miyaura cross-coupling is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Análisis Bioquímico

Biochemical Properties

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and affecting cellular redox states . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, this compound can induce toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may be metabolized by enzymes involved in oxidative stress pathways, leading to the production of metabolites that can further modulate cellular redox states. Additionally, this compound can affect the activity of key metabolic enzymes, thereby altering the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific compartments or organelles, where it can exert its effects. The compound’s localization and accumulation can influence its activity and function, as well as its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, its localization to other organelles, such as the endoplasmic reticulum or nucleus, can affect various cellular processes, including protein synthesis and gene expression.

Actividad Biológica

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to consolidate findings from various studies regarding its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound is a fluorinated aromatic compound that has been synthesized through various methods, often involving the reaction of substituted benzoic acids with fluorinated reagents. Its structure includes a fluorine atom and methoxy groups that enhance its lipophilicity and biological activity.

2.1 Antioxidant Activity

Research indicates that this compound modulates oxidative stress pathways by influencing the activity of enzymes involved in redox reactions. It has been shown to enhance the expression of genes related to antioxidant defense mechanisms, thus improving cellular resilience against oxidative damage.

2.2 Enzyme Interaction

This compound interacts with various enzymes, including cholinesterases, which are crucial for neurotransmitter regulation. Studies have demonstrated its potential as an inhibitor of acetylcholinesterase (AChE), with comparable IC50 values to established inhibitors like tacrine . This suggests its potential application in treating conditions like Alzheimer's disease.

2.3 Cytotoxicity and Antimicrobial Activity

The compound exhibits selective cytotoxicity against certain cancer cell lines while showing minimal toxicity towards normal cells. For example, it has demonstrated significant antibacterial activity against Staphylococcus spp., indicating its potential as an antimicrobial agent .

3.1 Molecular Mechanism

At the molecular level, this compound binds to specific biomolecules, influencing their function. This binding can lead to either inhibition or activation of metabolic pathways, thereby affecting cellular metabolism and signaling pathways.

3.2 Temporal Effects

The biological effects of the compound can vary over time due to factors such as stability and degradation products. Studies show that while the parent compound remains stable under certain conditions, its degradation products may also exhibit biological activity, complicating the interpretation of long-term effects.

4. Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Cholinesterase Inhibition : A study synthesized derivatives of 4-fluorobenzoic acid and assessed their inhibitory effects on AChE using Ellman's spectrophotometric method. The findings indicated that compounds similar to this compound showed promising results in inhibiting cholinesterases .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on L929 cells and found that certain concentrations led to increased cell viability while others exhibited significant cytotoxicity, suggesting a dose-dependent effect .

Table 1: Summary of Biological Activities

Table 2: Cytotoxicity Results (Example Study)

| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|---|

| This compound | 100 | 92 | 88 |

| Tacrine | 100 | 90 | 85 |

Aplicaciones Científicas De Investigación

Biochemical Properties

4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid exhibits significant biochemical properties that influence various cellular processes:

- Enzyme Interactions : The compound interacts with several enzymes, notably cholinesterases, which are critical for neurotransmitter regulation. It has been shown to inhibit acetylcholinesterase (AChE) with comparable potency to established inhibitors like tacrine, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Antioxidant Activity : Research indicates that this compound modulates oxidative stress pathways by enhancing the expression of genes related to antioxidant defense mechanisms. This modulation improves cellular resilience against oxidative damage.

- Cytotoxicity : The compound demonstrates selective cytotoxicity against certain cancer cell lines while exhibiting minimal toxicity towards normal cells. For instance, it has shown significant antibacterial activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its effects are multifaceted:

- Binding to Biomolecules : The compound can bind to specific biomolecules, influencing their activity. This interaction can lead to either inhibition or activation of metabolic pathways, affecting cellular metabolism and signaling pathways.

- Temporal Effects : The biological effects of the compound may vary over time due to factors such as stability and degradation products. While the parent compound remains stable under certain conditions, its degradation products may also exhibit biological activity, complicating the interpretation of long-term effects.

- Dosage Effects : In animal models, the effects of this compound vary with different dosages. Lower doses may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function.

Therapeutic Applications

The therapeutic applications of this compound are promising:

- Neuroprotective Effects : Given its interaction with cholinesterases and antioxidant properties, the compound is being explored for its neuroprotective effects in conditions like Alzheimer's disease.

- Antimicrobial Properties : Its selective cytotoxicity against certain bacterial strains highlights its potential as an antimicrobial agent. Studies have demonstrated significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Escherichia coli .

Case Studies

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated enhanced expression of antioxidant genes in treated cells. |

| Study B | Neuroprotective Effects | Showed inhibition of AChE with potential implications for Alzheimer's treatment. |

| Study C | Antimicrobial Activity | Reported significant antibacterial effects against Staphylococcus aureus and other pathogens. |

Propiedades

IUPAC Name |

4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-13(15(17)18)14(16)7-9/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAGNAKLMVQVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40690868 | |

| Record name | 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261980-91-9 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′,5′-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261980-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.